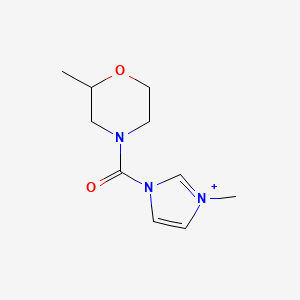
1-Methyl-3-(2-methylmorpholine-4-carbonyl)-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-methylmorpholine-4-carbonyl)-1H-imidazol-3-ium: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not widely documented. we can infer that it involves the combination of the imidazole core, the methyl group, and the morpholine-based substituent.
- Industrial production methods may involve custom synthesis or modification of related compounds.
Chemical Reactions Analysis
Oxidation: The imidazole ring could undergo oxidation reactions, potentially leading to the formation of imidazole-4-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the morpholine substituent could yield the corresponding alcohol.
Substitution: The morpholine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: The products would vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new ligands for catalysis or coordination chemistry.
Biology: It might serve as a probe for studying biological processes involving imidazole-containing molecules.
Medicine: Research could explore its potential as an antimicrobial agent or enzyme inhibitor.
Industry: Applications could include materials science or specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce. understanding the interactions of the imidazolium moiety with biological targets would be crucial.
Comparison with Similar Compounds
Similar Compounds: Other imidazolium-based compounds, such as 1,3-dialkylimidazolium salts or N-heterocyclic carbenes (NHCs), share some structural features.
Uniqueness: The specific combination of the imidazole core, methyl group, and morpholine substituent sets this compound apart.
Remember that this compound’s detailed investigation would require further research and experimental data.
Properties
Molecular Formula |
C10H16N3O2+ |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(2-methylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C10H16N3O2/c1-9-7-12(5-6-15-9)10(14)13-4-3-11(2)8-13/h3-4,8-9H,5-7H2,1-2H3/q+1 |
InChI Key |
BSQCGDBHNUDGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C(=O)N2C=C[N+](=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-oxo-2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12993063.png)
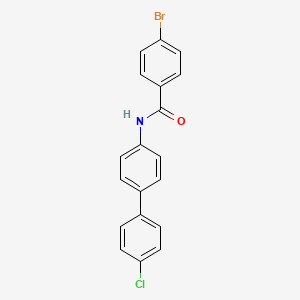
![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)
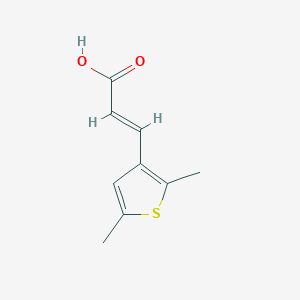
![6-Methyl-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B12993089.png)

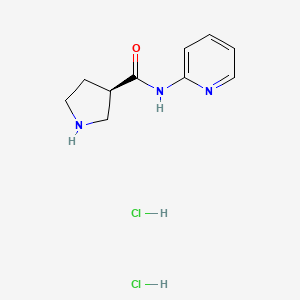
![8-Bromo-1-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12993108.png)
![8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12993115.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide](/img/structure/B12993121.png)
![Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12993129.png)
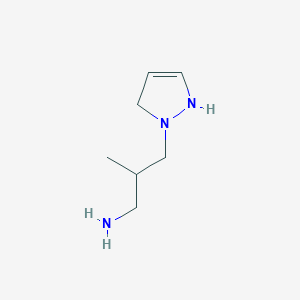
![4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12993173.png)
![4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid](/img/structure/B12993180.png)
